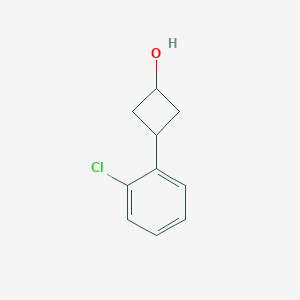

3-(2-Chlorophenyl)cyclobutanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYXOTUEOXFQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-(2-Chlorophenyl)cyclobutanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered ring, is of increasing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can serve as a bioisostere for other common chemical groups.[1] This guide provides an in-depth technical overview of a reliable synthetic route to 3-(2-Chlorophenyl)cyclobutanol, a valuable building block for drug discovery. We will delve into the practical and theoretical considerations of the synthesis, starting from commercially available precursors, and detail the comprehensive characterization of the final product using modern analytical techniques. This document is intended to be a practical resource, blending established protocols with the experiential insights of a seasoned application scientist.

Introduction: The Strategic Importance of the Cyclobutane Moiety

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Cyclobutane derivatives have emerged as a compelling class of compounds, in part due to their rigid, sp³-rich framework.[1] This structural rigidity can offer advantages in binding affinity and metabolic stability when compared to more flexible aliphatic chains.[2] The specific compound, this compound, incorporates a chlorophenyl group, a common substituent in pharmaceuticals that can influence lipophilicity and metabolic pathways. The hydroxyl group provides a convenient handle for further chemical elaboration, making this a versatile intermediate for library synthesis.[1][2]

The synthesis of cyclobutanes can be challenging due to inherent ring strain.[3] However, several synthetic strategies have been developed, including [2+2] cycloadditions and ring expansions.[2][4][5][6] This guide will focus on a practical and scalable approach: the reduction of the corresponding cyclobutanone.

Synthetic Pathway: From Precursor to Product

The chosen synthetic route involves a two-step process, beginning with the formation of 3-(2-Chlorophenyl)cyclobutanone, followed by its reduction to the target alcohol, this compound.

Diagram of the Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Synthesis of 3-(2-Chlorophenyl)cyclobutanone

The formation of the cyclobutanone ring is a critical step. While various methods exist for cyclobutanone synthesis, a common approach involves the reaction of a phenylacetic acid derivative with a suitable cyclobutane precursor.[7] For the purpose of this guide, we will consider 3-(2-Chlorophenyl)cyclobutanone as a commercially available or readily synthesizable starting material.[8][9]

Starting Material: 3-(2-Chlorophenyl)cyclobutanone

Reduction to this compound

The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is an excellent choice for this purpose due to its selectivity for ketones and aldehydes, its relatively mild nature, and its ease of handling compared to more powerful reducing agents like lithium aluminum hydride.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the cyclobutanone. The resulting alkoxide is then protonated during the workup to yield the final alcohol.

Caption: Simplified reaction mechanism for the reduction of the cyclobutanone.

Materials:

-

3-(2-Chlorophenyl)cyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Sodium Borohydride: Toxic if swallowed and in contact with skin.[10] Causes severe skin burns and eye damage.[11] In contact with water, it releases flammable gases that may ignite spontaneously.[11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

2-Chlorophenylacetic Acid (Precursor): Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[14] Avoid breathing dust and handle with appropriate PPE.[14][15]

-

Methanol: Flammable and toxic. Handle in a fume hood.

-

Diethyl Ether: Extremely flammable. Handle in a fume hood and avoid ignition sources.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Chlorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with deionized water and saturated aqueous ammonium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Aromatic Protons: 7.0-7.4 ppm (multiplet) | Aromatic Carbons: 120-145 ppm |

| CH-OH Proton: 4.0-4.5 ppm (multiplet) | CH-OH Carbon: 65-75 ppm |

| Cyclobutane Protons: 1.5-3.0 ppm (multiplets) | Cyclobutane Carbons: 10-40 ppm |

| OH Proton: 1.5-2.5 ppm (broad singlet) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Expected Observation | Interpretation |

| Electrospray Ionization (ESI) | [M+H]⁺ or [M+Na]⁺ | Confirms the molecular weight of 182.65 g/mol . |

| Electron Impact (EI) | Molecular ion peak (M⁺) and characteristic fragment ions. | The presence of a chlorine atom will result in an M+2 peak with an intensity approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16][17][18] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad)[19] |

| C-H Stretch (sp³) | 2850-3000 |

| C-H Stretch (sp²) | 3000-3100 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Alcohol) | 1000-1260 |

| C-Cl Stretch | 600-800 |

Conclusion

This guide has outlined a robust and reliable method for the synthesis of this compound, a valuable intermediate for drug discovery and development. By following the detailed protocols for synthesis and characterization, researchers can confidently produce and verify this important building block. The insights provided into the rationale behind the experimental choices are intended to empower scientists to adapt and troubleshoot these methods for their specific applications.

References

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. baranlab.org [baranlab.org]

- 4. Cyclobutane synthesis [organic-chemistry.org]

- 5. Cyclobutanol synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutanone synthesis [organic-chemistry.org]

- 8. 3-(2-Chlorophenyl)cyclobutan-1-one | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - 3-(2-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]

- 10. Sodium Borohydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 2-クロロフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. How to interpret the IR spectrum of cyclobutanol? - Blog [m.btcpharmtech.com]

A Spectroscopic Guide to the Structural Elucidation of 3-(2-Chlorophenyl)cyclobutanol

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural characterization of 3-(2-Chlorophenyl)cyclobutanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. By integrating foundational principles with detailed experimental protocols, this guide serves as a self-validating framework for the unambiguous identification and quality assessment of this substituted cyclobutanol, a structural motif of growing interest in medicinal chemistry.

Introduction: The Significance of Spectroscopic Characterization

The cyclobutane ring, a strained four-membered carbocycle, is an increasingly important scaffold in modern drug discovery. Its rigid, puckered conformation allows it to act as a conformationally restricted isostere for more flexible alkyl or aryl linkers, potentially improving binding affinity and metabolic stability. This compound combines this unique core with a secondary alcohol and a substituted aromatic ring, making it a valuable building block for more complex molecular architectures.

Unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and chemical environment. This guide details the expected spectroscopic signatures of this compound, providing the rationale behind each signal and establishing a benchmark for its characterization.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents several key features that dictate its spectroscopic output:

-

A Secondary Alcohol (-OH): This group will yield a characteristic broad O-H stretch in the IR spectrum, a carbinol proton (CH-OH) signal in the ¹H NMR spectrum, and drive fragmentation pathways like dehydration in the mass spectrum.

-

A 2-Chlorophenyl Group: The aromatic ring will produce distinct signals in both ¹H and ¹³C NMR spectra. The chlorine substituent introduces a specific isotopic pattern in the mass spectrum and influences the chemical shifts of adjacent aromatic protons and carbons.

-

A Cyclobutane Ring: The strained, non-planar ring gives rise to complex multiplets in the ¹H NMR spectrum due to intricate spin-spin coupling between diastereotopic protons. The ring's strain energy also makes it susceptible to specific ring-opening fragmentations in mass spectrometry.[1]

-

Stereoisomerism: The molecule exists as cis and trans diastereomers. This will have a profound impact on the NMR spectra, as the relative orientation of the substituents alters the chemical environment and symmetry of the molecule, leading to different numbers of signals and coupling constants. This guide will consider the spectra for both isomers.

Caption: Structure of this compound.

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the analyte and structural clues derived from its fragmentation pattern. For this compound (C₁₀H₁₁ClO), the analysis begins with the molecular ion.

Causality of Fragmentation: The fragmentation of cyclic alcohols is governed by the stability of the resulting ions and neutral losses.[2][3][4] The presence of the strained cyclobutane ring and the aromatic moiety introduces unique and predictable cleavage pathways.[1]

-

Molecular Ion (M⁺): The molecular formula C₁₀H₁₁³⁵ClO gives a monoisotopic mass of 182.05 Da, while C₁₀H₁₁³⁷ClO is 184.05 Da. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M⁺ peak at m/z 182 and an M+2 peak at m/z 184 with an intensity ratio of approximately 3:1. The aromatic ring helps stabilize the molecular ion, making it observable.[2][3]

-

Dehydration ([M-H₂O]⁺): A common fragmentation for alcohols is the loss of a water molecule (18 Da), leading to a significant peak at m/z 164 (and a corresponding M+2 peak at m/z 166).[2][3][5]

-

Ring Cleavage: The strained cyclobutane ring can undergo fragmentation. A complex ring cleavage common to cyclic alcohols can result in a peak at m/z 57.[2][3] Another possibility is the cleavage to lose ethylene (C₂H₄), which, combined with other fragmentations, can lead to complex patterns.

-

Aromatic Fragmentation: Cleavage of the bond between the cyclobutane ring and the phenyl group can generate a chlorophenyl radical or cation. A peak at m/z 111/113 ([C₆H₄Cl]⁺) is expected.

Table 1: Predicted Key Mass Spectrometry Fragments

| m/z (³⁵Cl/³⁷Cl) | Predicted Fragment Ion | Fragmentation Pathway |

| 182 / 184 | [C₁₀H₁₁ClO]⁺ | Molecular Ion (M⁺) |

| 164 / 166 | [C₁₀H₉Cl]⁺ | Dehydration: Loss of H₂O from M⁺ |

| 147 / 149 | [C₉H₈Cl]⁺ | Loss of H₂O and subsequent loss of H |

| 111 / 113 | [C₆H₄Cl]⁺ | Cleavage of the C-C bond to the aromatic ring |

| 77 | [C₆H₅]⁺ | Loss of chlorine from the [C₆H₄Cl]⁺ fragment |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage of the cyclobutanol moiety |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching and inducing fragmentation).

-

Inlet System: Direct Insertion Probe (for solid samples) or Gas Chromatography (GC-MS) for mixture analysis.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Acquisition: Introduce the sample into the ion source. For GC-MS, inject 1 µL of the prepared solution onto an appropriate column (e.g., DB-5ms) with a suitable temperature program.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster (M⁺ and M+2) and compare the observed fragmentation pattern with the predicted pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[6] Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency indicates the presence of that bond.

Causality of IR Absorptions: The position, intensity, and shape of an absorption band are dictated by the bond strength, the masses of the atoms involved, and intermolecular forces like hydrogen bonding.

-

O-H Stretch: The hydroxyl group is the most prominent feature. Due to hydrogen bonding in the solid or liquid state, this will appear as a strong and very broad absorption between 3200-3600 cm⁻¹.[7][8][9] The broadness is a direct result of the different hydrogen-bonding environments present in the sample.

-

C-H Stretches: Two types of C-H bonds are present. Aromatic C(sp²)-H stretches appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C(sp³)-H stretches from the cyclobutane ring will appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[7][10]

-

C=C Aromatic Stretch: The phenyl ring will exhibit two to three characteristic absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The stretch for the secondary alcohol C-O bond will produce a strong absorption in the 1050-1150 cm⁻¹ range.[9]

-

Aromatic Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane (OOP) bending region. An ortho-disubstituted ring will show a strong absorption around 740-770 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity & Shape |

| 3600-3200 | O-H (alcohol) | Strong, Broad |

| 3100-3010 | C(sp²)-H (aromatic) | Medium, Sharp |

| 2980-2850 | C(sp³)-H (aliphatic) | Strong, Sharp |

| 1600, 1580, 1470 | C=C (aromatic ring) | Medium to Weak, Sharp |

| 1150-1050 | C-O (secondary alcohol) | Strong, Sharp |

| 770-740 | C-H OOP (ortho-substituted) | Strong, Sharp |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Accessory: ATR accessory.

-

Scan Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the key absorption bands and correlate them with the functional groups listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. It provides information about the chemical environment of each ¹H and ¹³C nucleus.

¹H NMR Spectroscopy

Causality of Chemical Shifts and Coupling: The chemical shift (δ) of a proton is determined by its local electronic environment; electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm). Spin-spin coupling (J) arises from the interaction of magnetic nuclei through bonding electrons, providing information about the number of neighboring protons. For cyclobutanes, the puckered ring structure results in complex coupling patterns as vicinal and geminal protons are often chemically non-equivalent.[11]

-

Aromatic Protons (δ 7.0-7.5 ppm): The 2-chlorophenyl group will show a complex multiplet pattern for its four protons. The proton ortho to the chlorine will be the most deshielded.

-

Carbinol Proton (CH-OH, δ ~4.0-4.5 ppm): This proton is attached to the same carbon as the electron-withdrawing hydroxyl group, shifting it significantly downfield. Its multiplicity will be a multiplet (e.g., a quintet or more complex) due to coupling with adjacent cyclobutane protons.

-

Cyclobutane Protons (δ 1.8-3.0 ppm): These protons will appear as a series of complex, overlapping multiplets. The proton at C3, attached to the aromatic ring, will be deshielded relative to the others. The cis/trans stereochemistry will significantly alter these shifts and coupling constants.

-

Hydroxyl Proton (OH, variable δ): The chemical shift of the alcohol proton is concentration and solvent-dependent and may appear as a broad singlet anywhere from δ 1.5 to 5.0. It can be identified by its disappearance upon shaking the sample with a drop of D₂O.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet (m) | 4H |

| Carbinol (CHOH) | 4.0 - 4.5 | Multiplet (m) | 1H |

| Cyclobutane (Ar-CH) | 2.7 - 3.2 | Multiplet (m) | 1H |

| Cyclobutane (CH₂) | 1.8 - 2.6 | Multiplet (m) | 4H |

| Alcohol (OH) | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The number of signals indicates the molecular symmetry.

-

Symmetry and Isomerism:

-

trans-isomer: Possesses a C₂ axis of symmetry. This would result in fewer carbon signals: 2 aromatic, 1 ipso-carbon (C-Cl), 1 ipso-carbon (C-Cyclobutyl), the carbinol carbon, the C3 carbon, and one signal for the two equivalent methylene carbons. Total = 7 signals.

-

cis-isomer: Lacks symmetry. All 10 carbon atoms are unique and would therefore give 10 distinct signals.

-

-

Chemical Shifts:

-

Aromatic Carbons (δ 125-145 ppm): Six signals are expected in this region for the cis isomer. The carbon bonded to chlorine (ipso-carbon) will be shifted relative to the others.

-

Carbinol Carbon (C-OH, δ ~70-75 ppm): This carbon is deshielded by the attached oxygen.

-

Cyclobutane Carbons (δ ~20-45 ppm): The C3 carbon attached to the phenyl ring will be the most downfield of the aliphatic carbons (δ ~40-45 ppm). The methylene carbons (C2/C4) will be further upfield.

-

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) (cis-isomer) | Predicted Chemical Shift (δ, ppm) (trans-isomer) |

| Aromatic (C-Cl) | ~134 | ~134 |

| Aromatic (C-Cyclobutyl) | ~142 | ~142 |

| Aromatic (4x CH) | 127-130 (4 signals) | 127-130 (2 signals) |

| Carbinol (CHOH) | ~72 | ~72 |

| Cyclobutane (Ar-CH) | ~43 | ~43 |

| Cyclobutane (2x CH₂) | ~35 (2 signals) | ~35 (1 signal) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[12] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: 30° pulse, 1-2 second relaxation delay, 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or standard broadband decoupled experiment).

-

Parameters: 30° pulse, 2-second relaxation delay, 512 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing and Analysis: Fourier transform the raw data (FID). Phase and baseline correct the spectra. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration. Count the signals in the ¹³C spectrum to infer stereochemistry.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of accumulating and correlating evidence from multiple techniques. No single method is sufficient. The workflow below illustrates how MS, IR, and NMR data are synergistically used for the definitive identification of this compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula and key structural motifs through predictable fragmentation. Infrared spectroscopy provides a rapid and unambiguous confirmation of the core functional groups—the alcohol and the substituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive atomic-level map of the molecule, allowing for the assignment of every proton and carbon and even the determination of its relative stereochemistry. Together, these methods provide a robust, self-validating dataset that ensures the identity, purity, and structural integrity of this important chemical entity.

References

- 1. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

- 2. whitman.edu [whitman.edu]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. utsouthwestern.edu [utsouthwestern.edu]

An In-Depth Technical Guide to 3-(2-Chlorophenyl)cyclobutanol for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 3-(2-Chlorophenyl)cyclobutanol (CAS No: 1182960-42-4), a molecule of significant interest in medicinal chemistry and materials science. As the incorporation of sp³-rich, conformationally restricted scaffolds continues to be a paramount strategy in modern drug discovery, understanding the nuanced characteristics of substituted cyclobutanes is critical.[1] This document delineates the core physicochemical properties, proposes a robust synthetic pathway, explores the chemical reactivity, and outlines detailed protocols for spectroscopic characterization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data with established chemical principles to serve as a foundational resource for the application and further investigation of this compound.

Introduction: The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane motif has emerged as a powerful tool in drug design, offering a rigid, three-dimensional framework that can act as a bioisostere for aromatic rings or conformationally flexible alkyl chains.[1] This "escape from flatland" allows medicinal chemists to explore novel chemical space, enhance metabolic stability, and fine-tune the spatial orientation of key pharmacophoric elements. This compound, incorporating both the strained cyclobutyl ring and a synthetically versatile chlorophenyl group, represents a valuable building block for creating sophisticated molecular architectures. This guide aims to provide a detailed technical overview of its properties to facilitate its use in pioneering research endeavors.

Physicochemical Properties

While comprehensive experimental data for this compound is not widely published, we can deduce its key properties based on its structure and data from analogous compounds, such as the parent cyclobutanol. The presence of the 2-chlorophenyl group is expected to significantly influence its physical characteristics compared to unsubstituted cyclobutanol, primarily by increasing molecular weight, polarity, and intermolecular interactions.

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 1182960-42-4 | |

| Molecular Formula | C₁₀H₁₁ClO | |

| Molecular Weight | 182.65 g/mol | |

| Physical Form | Solid | |

| Boiling Point | Predicted: >150 °C at 760 mmHg | Based on cyclobutanol (123 °C); the significant increase in molecular weight and polarity from the chlorophenyl group will substantially elevate the boiling point.[2][3][4][5] |

| Melting Point | Not available. | As a solid, a distinct melting point is expected. |

| Solubility | Predicted: Low in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF, Dichloromethane). | Based on cyclobutanol's partial water solubility and good solubility in organic solvents. The large hydrophobic chlorophenyl group will decrease water solubility.[3][5][6][7] |

| Storage Temperature | Refrigerator (2-8 °C) | |

| InChI Key | AOYXOTUEOXFQIV-UHFFFAOYSA-N | |

| SMILES | OC1CC(C2=C(Cl)C=CC=C2)C1 | [8] |

Synthesis and Purification

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Cyclobutanol | 2919-23-5 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Cyclobutanol CAS#: 2919-23-5 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. What is the solubility of Cyclobutanol in different organic solvents? - Blog [btcpharmtech.com]

- 8. appchemical.com [appchemical.com]

Stereochemistry and isomeric forms of 3-(2-Chlorophenyl)cyclobutanol

An In-depth Technical Guide on the Stereochemistry and Isomeric Forms of 3-(2-Chlorophenyl)cyclobutanol

Abstract

The cyclobutane moiety is a structurally significant scaffold in medicinal chemistry, prized for its ability to confer conformational rigidity and unique three-dimensional character to bioactive molecules.[1][2] The compound this compound presents a compelling case study in stereochemistry, possessing two stereogenic centers that give rise to a total of four distinct stereoisomers. These isomers, comprising two pairs of enantiomers, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[3] This guide provides a comprehensive technical overview of the stereochemical landscape of this compound. It details the structural basis of its isomerism, outlines synthetic strategies for controlling stereochemical outcomes, presents detailed protocols for the separation and purification of the individual isomers, and discusses the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereoisomerism and its practical implications in chemical synthesis and pharmaceutical research.

Introduction

In the field of drug discovery, the move away from planar, two-dimensional structures towards more complex, sp³-rich molecules is a well-established strategy for improving compound properties and exploring novel chemical space.[1] The cyclobutane ring, a strained four-membered carbocycle, serves as an excellent "bioisostere" for various functional groups, including aromatic rings, by presenting substituents in well-defined spatial vectors.[2] When the cyclobutane core is substituted, as in this compound, it introduces stereochemical complexity. The precise spatial arrangement of the hydroxyl and 2-chlorophenyl groups is critical, as biological systems, being inherently chiral, often interact differently with each stereoisomer of a compound.[3][4] A classic example is the drug Reboxetine, where the (S,S)-enantiomer is approximately 24 times more potent than its (R,R)-counterpart.[5] Therefore, the ability to synthesize, separate, and characterize each stereoisomer of this compound is not merely an academic exercise but a fundamental requirement for any meaningful pharmacological investigation.

The Stereochemical Landscape of this compound

The structure of this compound contains two stereogenic centers at the C1 (bearing the hydroxyl group) and C3 (bearing the 2-chlorophenyl group) positions. This gives rise to a total of 2² = 4 possible stereoisomers. These isomers can be categorized into diastereomers and enantiomers.

Diastereomers: cis and trans Isomers

Diastereomers are stereoisomers that are not mirror images of each other. In 1,3-disubstituted cyclobutanes, this is manifested as cis-trans isomerism.[6][7]

-

cis-isomers : The hydroxyl and 2-chlorophenyl groups are on the same face of the puckered cyclobutane ring.

-

trans-isomers : The hydroxyl and 2-chlorophenyl groups are on opposite faces of the ring.

Because they have different three-dimensional shapes, cis and trans diastereomers possess distinct physical properties (e.g., melting point, boiling point, polarity, and NMR spectra), which allows for their separation using standard laboratory techniques like column chromatography.[7][8]

Enantiomers: The Chiral Nature of Each Diastereomer

Each diastereomer (cis and trans) is chiral, meaning it is non-superimposable on its mirror image. This results in two pairs of enantiomers:

-

One pair of enantiomers for the cis isomer: (1R, 3S)- and (1S, 3R)-3-(2-Chlorophenyl)cyclobutanol.

-

One pair of enantiomers for the trans isomer: (1R, 3R)- and (1S, 3S)-3-(2-Chlorophenyl)cyclobutanol.

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging and requiring specialized chiral techniques.[9]

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. uou.ac.in [uou.ac.in]

- 9. What are the enantiomers of cyclobutanol if it is chiral? - Blog [btcpharmtech.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(2-Chlorophenyl)cyclobutanol

Introduction: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides an architectural blueprint that dictates a compound's physical properties, its interactions with biological targets, and its potential as a therapeutic agent. 3-(2-Chlorophenyl)cyclobutanol, a molecule of interest due to the conformational rigidity of the cyclobutane ring and the electronic properties of the chlorophenyl group, serves as an excellent case study for illustrating the principles and practices of modern crystal structure analysis. The cyclobutane motif is increasingly utilized in medicinal chemistry as a bioisostere for larger or more flexible chemical groups, making a detailed understanding of its structural nuances crucial.[1][2]

This guide provides a comprehensive overview of the workflow for determining the crystal structure of this compound, from chemical synthesis to the final interpretation of crystallographic data. It is intended for researchers, scientists, and drug development professionals seeking to understand not just the steps involved, but the scientific rationale that underpins each decision in the analytical process.

Part 1: Synthesis and Characterization of this compound

A prerequisite for any crystallographic study is the synthesis and purification of the target compound. A plausible and efficient synthetic route to this compound begins with its ketone precursor, 3-(2-chlorophenyl)cyclobutan-1-one.[3][4]

Experimental Protocol: Synthesis via Reduction

-

Reaction Setup: To a solution of 3-(2-chlorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes. The use of an ice bath is critical to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of deionized water. The methanol is then removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel to afford the pure alcohol.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed. A suite of spectroscopic techniques is employed for this purpose.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the cyclobutane and chlorophenyl rings.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (C₁₀H₁₁ClO, MW: 182.65 g/mol ), including the characteristic isotopic pattern for a chlorine-containing molecule.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

Caption: Synthesis and characterization workflow for this compound.

Part 2: The Art and Science of Crystallization

The most critical and often challenging step in crystal structure analysis is obtaining a high-quality single crystal. A suitable crystal for X-ray diffraction should be well-formed, free of defects, and typically have dimensions between 0.1 and 0.3 mm.[8] The principle behind crystallization is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing for the ordered growth of a crystal lattice rather than rapid precipitation.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane/ethyl acetate mixture) is prepared in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes. The solvent is allowed to evaporate slowly over several days to weeks in a vibration-free environment.

-

Vapor Diffusion: This technique involves a small, concentrated drop of the compound's solution being sealed in a larger chamber containing a reservoir of a "precipitant" solvent in which the compound is poorly soluble.[8] The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Hanging Drop: The drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.

-

Sitting Drop: The drop is placed on a pedestal within the sealed chamber.

-

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Workflow: From Crystal to Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

-

Data Collection: The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms.[8] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections that are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Part 4: Interpretation of Crystallographic Data

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other crucial parameters. For this compound, we would expect to derive the following key insights:

Molecular Conformation

The analysis would reveal the precise conformation of the molecule, including the pucker of the cyclobutane ring and the rotational orientation (torsion angles) of the 2-chlorophenyl group relative to the four-membered ring. This is critical for understanding how the molecule will fit into a binding pocket of a protein.

Intermolecular Interactions

Of particular interest would be the hydrogen bonding network established by the hydroxyl group of the cyclobutanol moiety. Studies of cyclobutanol itself have shown that it forms hydrogen-bonded molecular chains, or catemers.[9][10] In the case of this compound, we would expect to see similar O-H···O hydrogen bonds forming chains or dimers, which are fundamental to the crystal packing. Other potential non-covalent interactions, such as C-H···π or halogen bonds involving the chlorine atom, would also be identified.

Caption: A hypothetical hydrogen-bonded chain of this compound molecules.

Crystallographic Data Summary

While a specific structure is not publicly available, a hypothetical summary of the kind of data that would be generated is presented below. This data is based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₁ClO |

| Formula Weight | 182.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1 |

| b (Å) | 8.5 |

| c (Å) | 11.2 |

| β (°) | 105.5 |

| Volume (ų) | 925.0 |

| Z | 4 |

| Temperature (K) | 100 |

| R-factor (%) | < 5 |

Conclusion

The crystal structure analysis of a molecule like this compound is a multi-step process that combines synthetic chemistry, the physical chemistry of crystallization, and the physics of X-ray diffraction. The resulting structural model provides invaluable, high-resolution insights into molecular conformation and intermolecular interactions. This information is a cornerstone of modern drug design, enabling a rational, structure-based approach to the development of new therapeutics. While the specific crystal structure of the title compound may not yet be in the public domain, the methodologies described herein represent the gold standard for its determination and analysis.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. 3-(2-Chlorophenyl)cyclobutan-1-one | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 3-(2-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]

- 5. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. appchemical.com [appchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and decomposition of 3-(2-Chlorophenyl)cyclobutanol

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Chlorophenyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane scaffolds are increasingly vital in medicinal chemistry, acting as bioisosteres that enhance the three-dimensional character of drug candidates. This compound is a key intermediate in the synthesis of such molecules. A comprehensive understanding of its thermal stability and decomposition profile is paramount for ensuring safety, optimizing manufacturing processes, establishing stable storage conditions, and predicting shelf-life. This guide provides a detailed examination of the thermal behavior of this compound, outlining robust analytical methodologies for its characterization. We present detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, we elucidate the primary decomposition pathways, which are predicted to involve a retro-[2+2] cycloaddition mechanism, leading to the formation of 2-chlorostyrene and formaldehyde. This document serves as a critical resource for professionals involved in the handling, development, and scale-up of chemical entities containing the arylcyclobutanol motif.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring is a privileged structural motif in modern drug discovery. Its rigid, sp³-hybridized framework provides a well-defined three-dimensional geometry, allowing medicinal chemists to "escape flatland" and design molecules with improved pharmacological properties.[1] Compounds incorporating 1,3-disubstituted cyclobutanes, such as this compound, are explored as conformationally restricted isosteres for more flexible propyl groups, a strategy that can enhance binding affinity, selectivity, and metabolic stability.[2]

The synthesis and manipulation of these strained four-membered rings, however, necessitate a thorough understanding of their stability under various conditions. Thermal stress, in particular, can trigger unique decomposition pathways not observed in more stable acyclic or larger-ring systems. For a key intermediate like this compound, defining its thermal liability is not merely an academic exercise; it is a critical component of risk assessment and process safety in pharmaceutical development. Uncontrolled decomposition can lead to pressure buildup in reactors, the formation of potentially toxic byproducts, and loss of valuable material. This guide establishes the foundational knowledge and experimental framework required to rigorously assess the thermal profile of this important chemical building block.

Physicochemical and Structural Properties

A baseline understanding of the compound's fundamental properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 1182960-42-4 | [3] |

| Molecular Formula | C₁₀H₁₁ClO | [3] |

| Molecular Weight | 182.65 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | Refrigerator (2-8 °C) | [3] |

Theoretical Framework: Anticipated Decomposition Pathways

The thermal decomposition of this compound is primarily governed by the chemistry of its two key structural features: the strained cyclobutane ring and the C-O bond of the secondary alcohol.

-

Retro-[2+2] Cycloaddition (Cycloreversion): The thermal decomposition of cyclobutane derivatives is classically understood to proceed through a biradical intermediate, leading to the formation of two ethylene molecules (or substituted ethylenes).[4][5][6][7] This process is effectively the reverse of a [2+2] photocycloaddition. For cyclobutanol, the major decomposition pathway involves fragmentation into ethylene and acetaldehyde.[4] This suggests that the most probable decomposition route for this compound is a cycloreversion to form 2-chlorostyrene and formaldehyde. This pathway is favored due to the high ring strain of the cyclobutane core.

-

Dehydration: The elimination of water is a common thermal decomposition pathway for alcohols.[8] In the case of this compound, dehydration would lead to the formation of 1-(2-chlorophenyl)cyclobutene or 3-(2-chlorophenyl)cyclobutene. However, studies on the parent cyclobutanol molecule have shown that dehydration is not a major decomposition route compared to ring fragmentation.[4]

-

C-C Bond Cleavage (Palladium-Catalyzed): While not a purely thermal process, it is noteworthy that palladium catalysts can promote a formal [2+2]-retrocyclization of cyclobutanols via a two-fold C(sp³)–C(sp³) bond cleavage, highlighting the inherent reactivity of these bonds under certain catalytic conditions.[9][10]

Based on established chemical principles, the dominant thermal decomposition pathway is expected to be the retro-[2+2] cycloaddition. The following experimental sections outline the methods to confirm this hypothesis and quantify the thermal stability.

Experimental Methodologies for Thermal Analysis

A multi-technique approach is essential for a comprehensive evaluation. This section details the protocols for TGA, DSC, and Py-GC-MS, which together provide quantitative data on mass loss, energetic changes, and product identification.

Experimental Workflow

The overall process for characterizing the thermal stability follows a logical progression from macroscopic analysis to molecular identification.

References

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1182960-42-4 [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Initial toxicity screening of 3-(2-Chlorophenyl)cyclobutanol

An In-Depth Technical Guide to the Initial Toxicity Screening of 3-(2-Chlorophenyl)cyclobutanol

Authored by: A Senior Application Scientist

Preamble: Charting the Unknowns of this compound

The journey of a novel chemical entity from discovery to application is fraught with challenges, paramount among them being the assurance of its safety. This compound, a compound with potential applications in various fields, currently resides in a toxicological data vacuum. A review of available safety data sheets reveals that its chemical, physical, and toxicological properties have not been thoroughly investigated[1][2]. This absence of data necessitates a structured and scientifically rigorous approach to its initial toxicity screening.

This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary toxicological assessment of this compound. We will move beyond a mere listing of protocols to delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. Our approach is rooted in the principles of modern toxicology, emphasizing a tiered strategy that begins with computational predictions and progresses to targeted in vitro assays. This methodology is not only resource-efficient but also aligns with the ethical considerations of reducing animal testing where possible.

A Tiered Strategy for Initial Toxicity Assessment

For a novel compound like this compound, a tiered approach to toxicity screening is the most logical and efficient path forward. This strategy allows for early identification of potential hazards and informs the decision-making process for further development.[3] Our proposed workflow is as follows:

-

In Silico Assessment: Computational toxicology will be our first port of call to predict potential liabilities based on the chemical's structure.

-

In Vitro Cytotoxicity Profiling: A panel of cell-based assays will be employed to determine the compound's potential to cause cell death.

-

Genotoxicity Screening: The mutagenic potential of the compound will be assessed using a bacterial reverse mutation assay.

This phased approach ensures that we build a foundational understanding of the compound's toxicological profile before committing to more resource-intensive studies.

Caption: A tiered workflow for the initial toxicity screening of a novel compound.

Tier 1: In Silico Toxicological Assessment

Before any wet lab experiments are conducted, we can leverage the power of computational toxicology to make initial predictions about the potential hazards of this compound. These in silico methods use the chemical structure of a compound to predict its biological activities, including toxicity.[4]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[4] For this compound, we would utilize established QSAR models to predict a range of toxicological endpoints, including:

-

Mutagenicity

-

Carcinogenicity

-

Developmental and reproductive toxicity

-

Skin sensitization

The predictions from these models can help to flag potential areas of concern and guide the design of subsequent in vitro studies.[5]

Read-Across

Read-across is a technique used to predict the properties of a data-poor "target" chemical by using data from one or more structurally similar "source" chemicals.[6][7] The fundamental assumption is that similar structures will have similar biological activities.[8] For this compound, we would search for toxicological data on structurally related compounds, such as other chlorinated phenyl compounds or cyclobutanol derivatives. This approach can provide valuable insights into potential mechanisms of toxicity.[9]

Tier 2: In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are a cornerstone of early toxicity screening, offering a rapid and cost-effective means of evaluating a compound's potential to cause cell death.[3] We will employ a panel of assays using cell lines relevant to potential target organs of toxicity.

Experimental Design

| Cell Line | Tissue of Origin | Rationale | Assay Type | Endpoint |

| HepG2 | Human Liver | The liver is a primary site of xenobiotic metabolism and a common target for drug-induced toxicity. | MTT | Cell Viability |

| HEK293 | Human Kidney | The kidneys are crucial for excretion and can be susceptible to compound-induced damage. | LDH Release | Cell Lysis |

| SH-SY5Y | Human Neuroblastoma | To assess the potential for neurotoxicity. | AlamarBlue | Cell Proliferation |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the cytotoxicity of this compound in HepG2 cells using the MTT assay.

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can cause damage to genetic material. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screen for mutagenic potential.[10][11] A positive result in the Ames test indicates that a compound is mutagenic and may therefore be a potential carcinogen.[10]

The Ames Test: Principle and Rationale

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes responsible for histidine synthesis.[10][12] These strains are auxotrophic for histidine, meaning they cannot grow in a histidine-free medium. The test assesses the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain their ability to synthesize histidine and thus grow on a histidine-free medium.[12]

Crucially, the assay is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver.[12] This is because some compounds are not mutagenic themselves but are converted to mutagens by metabolic processes in the body.

Caption: A simplified workflow of the Ames test for mutagenicity screening.

Experimental Protocol: Ames Test (Miniaturized Screening Version)

This protocol outlines a miniaturized version of the Ames test, which is suitable for early-stage screening where compound availability may be limited.[11]

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[12]

-

Dose Range Finding: Determine a suitable concentration range for this compound, typically up to 2 mg/mL or the limit of solubility.

-

Assay Setup: In a 384-well plate, combine the bacterial culture, the test compound at various concentrations, and either the S9 metabolic activation mix or a buffer control.

-

Exposure and Growth: Incubate the plates to allow for exposure to the compound and for any reverse mutations to occur. A small amount of histidine is included to permit a few cell divisions, which is necessary for mutagenesis to take place.

-

Scoring: The number of wells showing bacterial growth (revertant colonies) is counted. A pH indicator can be used to facilitate scoring, as bacterial metabolism will cause a color change.

-

Data Analysis: The number of revertant colonies in the presence of the test compound is compared to the number of spontaneous revertants in the vehicle control. A significant, dose-dependent increase in revertant colonies indicates a positive result for mutagenicity.

Data Integration and Forward Strategy

The data generated from this initial toxicity screening will provide a preliminary hazard profile for this compound.

-

Negative Results: If the compound shows low cytotoxicity (high IC₅₀ values) and is negative in the Ames test, it can be prioritized for further development with a higher degree of confidence.

-

Positive Results: Positive findings in any of the assays will trigger further investigation. For example, a positive cytotoxicity result would warrant studies to understand the mechanism of cell death (apoptosis vs. necrosis). A positive Ames test would necessitate further genotoxicity testing, such as an in vitro micronucleus assay, to assess chromosomal damage in mammalian cells.[13]

This initial screen is a critical first step in a comprehensive safety assessment. The results will guide the design of future studies, ensuring a data-driven and scientifically sound approach to the development of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. angenechemical.com [angenechemical.com]

- 3. benchchem.com [benchchem.com]

- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. A Revised Read-across Framework and its Application for the Development of EPA’s Provisional Peer Reviewed Toxicity Values (PPRTVs) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 7. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. Ames Mutagenicity Test-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. re-place.be [re-place.be]

Methodological & Application

Asymmetric Synthesis of Chiral 3-(2-Chlorophenyl)cyclobutanol: An Application and Protocol Guide

Abstract

Chiral cyclobutanol moieties are significant structural motifs in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to bioactive molecules. This application note provides a comprehensive guide to the asymmetric synthesis of a key building block, chiral 3-(2-chlorophenyl)cyclobutanol. We present a robust two-step synthetic strategy commencing with the formation of the prochiral ketone, 3-(2-chlorophenyl)cyclobutanone, followed by a highly enantioselective reduction. Two premier catalytic systems, the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation, are detailed with step-by-step protocols. The mechanistic underpinnings of stereoselectivity for each method are discussed, providing researchers with the rationale to adapt and optimize these powerful synthetic tools.

Introduction: The Significance of Chiral Cyclobutanes in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug design.[1] Its rigid, three-dimensional structure can effectively orient substituents into defined vectors, enabling precise interactions with biological targets. Furthermore, the introduction of a chiral center, such as the hydroxyl group in this compound, creates stereoisomers with potentially distinct pharmacological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even detrimental.[2] Consequently, the development of reliable and efficient methods for the asymmetric synthesis of such chiral building blocks is of paramount importance to the pharmaceutical industry.[2]

This guide focuses on a practical and scalable approach to optically pure this compound, a versatile intermediate for further chemical elaboration. The synthetic strategy is bifurcated into two core stages:

-

Synthesis of the Prochiral Ketone: Formation of 3-(2-chlorophenyl)cyclobutanone.

-

Enantioselective Ketone Reduction: Asymmetric synthesis of the target chiral alcohol.

The following sections will provide detailed protocols and mechanistic insights for each stage, empowering researchers to confidently execute these transformations.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step involves the construction of the cyclobutane ring to yield the prochiral ketone. The key to the entire synthesis lies in the second step, the asymmetric reduction, where chirality is introduced with high fidelity.

Figure 1: Overall workflow for the asymmetric synthesis of this compound.

Protocol 1: Synthesis of 3-(2-Chlorophenyl)cyclobutanone

The synthesis of the cyclobutanone precursor is achieved via a [2+2] cycloaddition reaction. While various methods exist for cyclobutanone synthesis, a reliable approach analogous to the synthesis of 3-phenylcyclobutanone from styrene is presented here.[3] This method utilizes an in-situ generated ketene equivalent which undergoes cycloaddition with 2-chlorostyrene.

Materials and Reagents

-

2-Chlorostyrene

-

N,N-Dimethylacetamide (DMA)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,6-Lutidine

-

1,2-Dichloroethane (DCE)

-

Deionized Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-chlorostyrene (1.0 eq) and 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2,6-lutidine (1.2 eq) to the solution.

-

In a separate flask, prepare a solution of N,N-dimethylacetamide (1.0 eq) in DCE.

-

Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the DMA solution at 0 °C. Stir for 10 minutes to preform the keteniminium salt.

-

Transfer the solution of the keteniminium salt to the dropping funnel and add it dropwise to the solution of 2-chlorostyrene and 2,6-lutidine over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(2-chlorophenyl)cyclobutanone.[4]

Protocol 2: Asymmetric Reduction of 3-(2-Chlorophenyl)cyclobutanone

With the prochiral ketone in hand, the crucial asymmetric reduction can be performed. We present two highly effective, well-established methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation. The choice between these methods may depend on catalyst availability, substrate reactivity, and desired operational simplicity.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane to the ketone.[5][6][7][8] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[2][9]

-

3-(2-Chlorophenyl)cyclobutanone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 3-(2-chlorophenyl)cyclobutanone (1.0 eq) in anhydrous THF.

-

Cool the solution to -20 °C.

-

Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise, ensuring the internal temperature does not exceed -15 °C.

-

Stir the reaction at -20 °C and monitor its progress by TLC.

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to yield the chiral this compound.

The high degree of enantioselectivity in the CBS reduction arises from a well-organized, chair-like six-membered transition state.[6] The ketone coordinates to the Lewis acidic boron of the CBS catalyst in a way that minimizes steric hindrance, placing the larger substituent (the 2-chlorophenyl group) in a pseudo-equatorial position. The borane then coordinates to the nitrogen atom of the catalyst and delivers the hydride to one face of the carbonyl group.[5][7]

Figure 2: Simplified mechanism of the CBS reduction.

Method B: Noyori Asymmetric Transfer Hydrogenation

This method utilizes a ruthenium catalyst bearing a chiral diamine ligand to facilitate the transfer of hydrogen from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to the ketone.[10][11] It is a powerful and often more operationally simple alternative to reductions using borane reagents.

-

3-(2-Chlorophenyl)cyclobutanone

-

RuCl--INVALID-LINK--

-

Isopropanol

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Deionized Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

In a round-bottom flask, dissolve 3-(2-chlorophenyl)cyclobutanone (1.0 eq) and RuCl--INVALID-LINK-- (0.01 eq) in isopropanol.

-

In a separate vial, prepare a solution of potassium hydroxide (0.05 eq) in isopropanol.

-

Add the KOH solution to the ketone/catalyst mixture.

-

Heat the reaction mixture to a gentle reflux (or stir at a specified temperature, e.g., 40-60 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.

-

Add water and diethyl ether to the residue and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify by flash column chromatography to afford the chiral this compound.

The Noyori asymmetric transfer hydrogenation proceeds through a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state.[10][12] The ruthenium catalyst is first activated to a ruthenium-hydride species. The ketone then interacts with this active catalyst, where the N-H proton of the ligand and the Ru-H hydride are transferred simultaneously to the carbonyl oxygen and carbon, respectively. The enantioselectivity is governed by steric interactions between the ketone's substituents and the chiral ligand, particularly the arene group of the catalyst, which favors one specific orientation of the ketone in the transition state.[12][13]

Figure 3: Simplified mechanism of the Noyori asymmetric transfer hydrogenation.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the asymmetric reduction step. These values are based on literature precedents for similar substrates and serve as a general guideline.

| Parameter | Method A: CBS Reduction | Method B: Noyori Transfer Hydrogenation |

| Catalyst | (S)-2-Methyl-CBS-oxazaborolidine | RuCl--INVALID-LINK-- |

| Catalyst Loading | 5-10 mol% | 0.5-2 mol% |

| Reducing Agent | BH₃·SMe₂ | Isopropanol |

| Typical Temperature | -20 °C to 0 °C | 40 °C to 82 °C |

| Expected Yield | 85-95% | 90-99% |

| Expected ee | >95% | >97% |

Note: Yields and enantiomeric excess (ee) are highly dependent on the specific substrate and reaction conditions. Optimization may be required.

Conclusion

This application note has detailed a reliable and efficient two-step synthetic route for the preparation of enantiomerically enriched this compound. By first synthesizing the prochiral cyclobutanone and then employing powerful asymmetric reduction methodologies such as the CBS reduction or Noyori's asymmetric transfer hydrogenation, researchers can access this valuable chiral building block in high yield and excellent enantiopurity. The provided protocols, coupled with an understanding of the underlying mechanisms of stereocontrol, offer a solid foundation for the synthesis of this and related chiral cyclobutanol derivatives for applications in pharmaceutical research and development.

References

- 1. youtube.com [youtube.com]

- 2. CBS_reduction [chemeurope.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-(2-Chlorophenyl)cyclobutan-1-one | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Catalytic Applications of 3-(2-Chlorophenyl)cyclobutanol Metal Complexes: A Technical Guide for Researchers

Authored by: A Senior Application Scientist

Introduction: The Synthetic Potential of Strained Ring Systems

Cyclobutane derivatives, particularly cyclobutanols, are valuable building blocks in organic synthesis. Their inherent ring strain makes the C-C bonds susceptible to cleavage, providing a unique avenue for complex molecular construction that is not readily accessible through other means. Transition metal catalysts can harness this reactivity, enabling a variety of transformations through the selective activation of these strained rings.[1][2] This guide explores the catalytic applications of metal complexes with 3-(2-chlorophenyl)cyclobutanol, a representative substituted cyclobutanol, focusing on palladium and rhodium-catalyzed reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols to empower researchers in their synthetic endeavors.

The presence of the 2-chlorophenyl substituent on the cyclobutanol core offers a point of steric and electronic diversity, potentially influencing the regioselectivity and stereoselectivity of catalytic transformations. Furthermore, the chloro-substituent can serve as a handle for subsequent cross-coupling reactions, enhancing the synthetic utility of the resulting products.

Part 1: Palladium-Catalyzed Cross-Coupling and Ring-Expansion Reactions

Palladium complexes are particularly adept at catalyzing reactions of cyclobutanols that proceed via a β-carbon elimination pathway.[1][2] This process involves the formation of a palladium alkoxide, followed by cleavage of a C-C bond within the cyclobutane ring to generate a palladacyclic intermediate, which can then participate in various coupling reactions.

Application Note 1: Enantioselective Synthesis of Chiral Benzene-Fused Cyclic Compounds via Pd-Catalyzed Cross-Coupling